Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)

(S)-1-Phenyl-2-propyn-1-ol structure
Nome do Produto:(S)-1-Phenyl-2-propyn-1-ol
(S)-1-Phenyl-2-propyn-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-1-Phenyl-2-propyn-1-ol
- (R)-1-Phenyl-2-Propyn-1-ol
- (S)-1-phenylprop-2-yn-1-ol
- Benzenemethanol, a-ethynyl-, (aS)-
- (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (1R)-(-)-1-phenyl-2-propynol
- (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-(-)-1-phenyl-2-propyn-1-ol
- (R)-(-)-1-phenyl-prop-2-yn-1-ol
- (R)-(+)-1-phenyl-2-propyn-1-ol
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-2-propynol
- (R)-1-phenyl-prop-2-yn-1-ol
- (R)-1-phenyltetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,
- AC1LQT1C
- ANW-71839
- CTK5J5836
- SureCN1668148
- (1S)-1-phenylprop-2-yn-1-ol
- (S)-
- A-Ethynylbenzyl alcohol
- 3-hydroxy-3-phenyl-prop-1-yne
- (S)-1-Phenyl-2-propyne-1-ol
- KM0867
- 4836AJ
- CS-0109874
- EN300-214065
- (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
- AMY20011
- A867856
- N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
- AS-31842
- (S)-alpha-Ethynylbenzyl alcohol
- AKOS022183151
- 64599-56-0
- SCHEMBL235417
- MFCD00210084
-
- MDL: MFCD00210084
- Inchi: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
- Chave InChI: UIGLAZDLBZDVBL-VIFPVBQESA-N
- SMILES: O([H])[C@@]([H])(C#C[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Propriedades Computadas
- Massa Exacta: 132.05754
- Massa monoisotópica: 132.057514874g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 136
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.3
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 1.067 g/mL at 20 °C(lit.)
- Ponto de ebulição: 210.9°C at 760 mmHg
- Ponto de Flash: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Índice de Refracção: n20/D 1.551
- PSA: 20.23
- LogP: 1.35320
- Actividade Óptica: [α]20/D +28±2°, c = 3.2% in chloroform
- Solubilidade: Not available
(S)-1-Phenyl-2-propyn-1-ol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Número de transporte de matérias perigosas:UN 2810 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22
- Instrução de Segurança: 26-36/37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:22
(S)-1-Phenyl-2-propyn-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214065-5.0g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 5.0g |
$1000.0 | 2023-02-22 | |
Enamine | EN300-214065-0.5g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.5g |
$215.0 | 2023-09-16 | |
eNovation Chemicals LLC | K54447-0.25g |
(S)-1-PHENYL-2-PROPYN-1-OL |
64599-56-0 | 97% | 0.25g |
$200 | 2023-09-03 | |
TRC | P400338-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
Alichem | A019110024-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 5g |
$1065.75 | 2023-09-01 | |
Chemenu | CM109966-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 95+% | 5g |
$654 | 2021-06-17 | |
Apollo Scientific | OR470118-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
£126.00 | 2023-04-13 | ||
eNovation Chemicals LLC | D689606-1g |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | >97% | 1g |
$385 | 2024-07-20 | |
Alichem | A019110024-1g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 1g |
$351.52 | 2023-09-01 | |
Enamine | EN300-214065-0.05g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.05g |
$64.0 | 2023-09-16 |
(S)-1-Phenyl-2-propyn-1-ol Literatura Relacionada
-
Shinzo Kobayashi,Ken Itomi,Kazuhide Morino,Hiroki Iida,Eiji Yashima Chem. Commun. 2008 3019
-
Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
-
Harshada M. Salvi,Ganapati D. Yadav Catal. Sci. Technol. 2021 11 1994
64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol) Produtos relacionados
- 127-66-2(2-phenylbut-3-yn-2-ol)
- 23180-57-6(Paeoniflorin)
- 2610748-46-2(Phenol, 2-(8-methoxy-3-methyl-2-quinolinyl)-)
- 1495893-19-0({2-4-(methoxymethyl)phenylethyl}(methyl)amine)
- 1361911-49-0(2-(Chloromethyl)-4-methyl-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1803570-46-8(7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one)
- 2228976-77-8(4-amino-4-(5-methylpyridin-3-yl)cyclohexan-1-ol)
- 2680728-14-5(1-(prop-2-en-1-yloxy)carbonyl-2-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 2059999-36-7(1-ethynyl-3-(trifluoromethyl)cyclohexane)
- 1805271-33-3(4-Amino-5-(difluoromethyl)-3-fluoropyridine-2-methanol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol

Pureza:99%
Quantidade:5g
Preço ($):1119.0